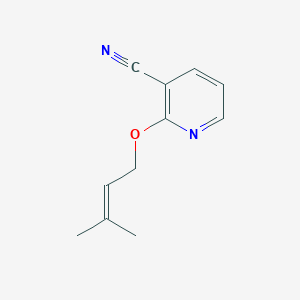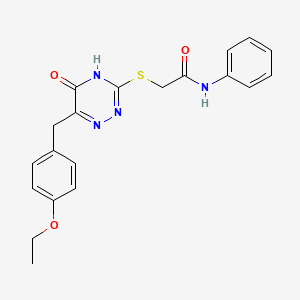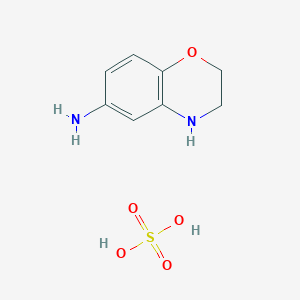
2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile, also known as MBO-PyCN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine-based heterocyclic compound, which has a molecular formula of C11H14N2O.
科学研究应用
2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile has shown promising results in various scientific research applications. One of the primary applications of 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile is in the field of organic electronics. It has been found that 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile can be used as a building block for the synthesis of organic semiconductors, which can be used in the development of electronic devices such as solar cells and transistors.
作用机制
The mechanism of action of 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile is not fully understood. However, it is believed that 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile interacts with specific receptors in the body, which can trigger various biochemical and physiological responses.
Biochemical and Physiological Effects:
2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile has been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile in lab experiments is its versatility. It can be used in various applications, including organic electronics, medicinal chemistry, and materials science. However, one of the limitations of using 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile is its high cost, which can make it difficult to use in large-scale experiments.
未来方向
There are several future directions for the research and development of 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile. One of the primary directions is in the development of organic semiconductors for electronic devices. Additionally, 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile could be used in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the potential applications of 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile in various fields.
Conclusion:
In conclusion, 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile is a pyridine-based heterocyclic compound that has shown promising results in various scientific research applications. Its versatility and potential applications make it an attractive compound for further research and development. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile have been discussed in this paper.
合成方法
The synthesis of 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile is a multi-step process that involves the reaction of 2-chloro-5-methylpyridine with 3-methyl-2-buten-1-ol in the presence of a base. The resulting intermediate is then reacted with sodium cyanide to form the final product, 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile.
属性
IUPAC Name |
2-(3-methylbut-2-enoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(2)5-7-14-11-10(8-12)4-3-6-13-11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQWECUOEUKXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C=CC=N1)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylbut-2-en-1-yl)oxy]pyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione](/img/structure/B2865212.png)
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2865213.png)



![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2865221.png)

![3-(2-methoxybenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2865225.png)
![2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2865227.png)
![6,8-dibromo-11H-indeno[1,2-b]quinoline](/img/structure/B2865228.png)


![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinolin-4-one](/img/structure/B2865233.png)